For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (+)-cis-Khellactone: Natural Sources, Isolation, and Biological Activity
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and key biological activities of (+)-cis-Khellactone. The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of (+)-cis-Khellactone
(+)-cis-Khellactone is a naturally occurring pyranocoumarin (B1669404) predominantly found in plant species belonging to the Apiaceae family, notably within the Peucedanum and Angelica genera. These plants have a history of use in traditional medicine, and their bioactive constituents are a subject of ongoing scientific investigation.
Table 1: Principal Natural Sources of (+)-cis-Khellactone
| Plant Species | Family | Plant Part | Reference(s) |
| Peucedanum japonicum Thunb. | Apiaceae | Roots | [1] |
| Peucedanum praeruptorum Dunn | Apiaceae | Roots | |
| Angelica amurensis | Apiaceae | Rhizomes | |
| Angelica purpuraefolia | Apiaceae | Not Specified | |
| Seseli devenyense Simonk | Apiaceae | Fruits |
Isolation and Purification of (+)-cis-Khellactone
The isolation of (+)-cis-Khellactone from its natural sources typically involves solvent extraction followed by multi-step chromatographic purification. The following protocol is a detailed methodology for its isolation from the roots of Peucedanum japonicum.
Experimental Protocol: Isolation from Peucedanum japonicum Roots
This protocol is based on established methodologies for the extraction and purification of khellactones.
2.1.1. Extraction
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Preparation of Plant Material: The roots of Peucedanum japonicum are collected, washed, air-dried, and then ground into a coarse powder.
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Solvent Extraction: The powdered root material (e.g., 3 kg) is extracted with ethanol (B145695) (e.g., 18 L) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
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Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (e.g., 120 g).
2.1.2. Solvent Partitioning
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The concentrated crude extract is suspended in distilled water (e.g., 7 L).
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The aqueous suspension is then successively partitioned with n-hexane and ethyl acetate (B1210297). This separates compounds based on their polarity.
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The resulting n-hexane and ethyl acetate fractions are concentrated under reduced pressure. The (+)-cis-Khellactone is typically found in the more polar ethyl acetate fraction.
2.1.3. Chromatographic Purification
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Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.
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Stationary Phase: Silica gel (e.g., 60-120 mesh).
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Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used, starting with a low polarity mixture and gradually increasing the polarity.
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Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.
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C-18 Reverse-Phase Column Chromatography: The pooled fractions from the silica gel column are further purified using C-18 reverse-phase column chromatography for higher purity.
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Stationary Phase: C-18 bonded silica gel.
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Mobile Phase: A gradient of methanol (B129727) and water is typically employed.
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Final Product: Fractions containing pure (+)-cis-Khellactone are combined and concentrated to yield the final product. The purity of the isolated compound can be expected to be over 96%.
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Experimental Workflow
Figure 1: Experimental workflow for the isolation of (+)-cis-Khellactone.
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of (+)-cis-Khellactone in plant extracts and purified samples.
HPLC Parameters
Table 2: Typical HPLC Parameters for (+)-cis-Khellactone Analysis
| Parameter | Specification | Reference(s) |
| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) | |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with 0.1% phosphoric acid) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV detector at 330 nm | |
| Purity | >96% for isolated compound |
Biological Activity and Signaling Pathway
(+)-cis-Khellactone exhibits significant biological activities, with its anti-inflammatory properties being of particular interest.
Anti-inflammatory Mechanism
(+)-cis-Khellactone has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. This action subsequently modulates downstream inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.
Key Quantitative Data on Biological Activity:
Table 3: Bioactivity Data for cis-Khellactone
| Activity | Target/Assay | Value | Reference(s) |
| sEH Inhibition (IC₅₀) | Soluble Epoxide Hydrolase | 3.1 ± 2.5 µM | [2] |
| sEH Inhibition (kᵢ) | Soluble Epoxide Hydrolase | 3.5 µM | [2] |
| Antiplasmodial Activity (IC₅₀) | P. falciparum D10 strain (for (+)-4'-Decanoyl-cis-khellactone) | 1.5 µM | |
| Antiplasmodial Activity (IC₅₀) | P. falciparum D10 strain (for (+)-3'-decanoyl-cis-khellactone) | 2.4 µM |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of anti-inflammatory action of (+)-cis-Khellactone.
Figure 2: Anti-inflammatory signaling pathway of (+)-cis-Khellactone.
Pathway Description: (+)-cis-Khellactone inhibits soluble epoxide hydrolase (sEH), preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). Elevated levels of EETs inhibit the IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This keeps NF-κB in its inactive state in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Conclusion
(+)-cis-Khellactone, readily available from various plant sources, can be isolated and purified to a high degree using standard phytochemical techniques. Its potent and specific inhibitory activity against soluble epoxide hydrolase makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The detailed methodologies and pathway information provided in this guide serve as a valuable resource for researchers and professionals in the field.
References
- 1. Determination of the Absolute Configuration of Khellactone Esters from Peucedanum japonicum Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
